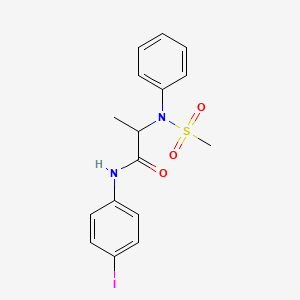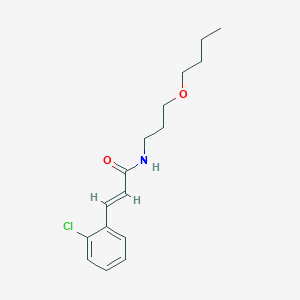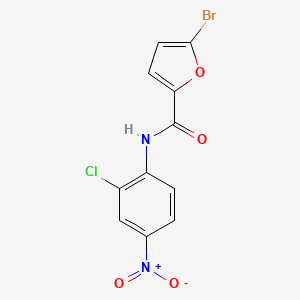![molecular formula C19H22N2O5S B3982906 methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3982906.png)
methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate
Vue d'ensemble
Description
Methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate, commonly known as MSMA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of organic compounds known as benzoic acid esters and has been found to possess a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of MSMA is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth, viral replication, inflammation, and oxidative stress. MSMA has been shown to inhibit the activity of the enzyme ornithine decarboxylase, which is involved in the biosynthesis of polyamines that are essential for cancer cell growth. MSMA has also been shown to inhibit the activity of the viral protease, which is essential for viral replication. Furthermore, MSMA has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins that are responsible for inflammation and pain.
Biochemical and Physiological Effects
MSMA has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. MSMA has also been found to modulate the expression of various genes involved in cancer cell growth, viral replication, inflammation, and oxidative stress. Furthermore, MSMA has been shown to reduce the levels of reactive oxygen species, which are responsible for oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MSMA in lab experiments is its broad range of potential therapeutic properties, which makes it a versatile compound for studying various diseases and conditions. MSMA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using MSMA in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the research of MSMA. One direction is to explore its potential as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with key enzymes and signaling pathways. Furthermore, future research could focus on developing more potent and selective MSMA analogs with improved therapeutic properties and reduced toxicity.
Applications De Recherche Scientifique
MSMA has been extensively studied for its potential therapeutic properties in various scientific research studies. It has been found to possess antitumor, antiviral, anti-inflammatory, and antioxidant properties. MSMA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. It has also been found to possess antiviral activity against herpes simplex virus type 1 and 2, human cytomegalovirus, and influenza virus. Furthermore, MSMA has been shown to reduce inflammation and oxidative stress, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
methyl 4-methyl-3-[2-(N-methylsulfonylanilino)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-10-11-15(19(23)26-3)12-17(13)20-18(22)14(2)21(27(4,24)25)16-8-6-5-7-9-16/h5-12,14H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCQUJJUOADTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3982840.png)





![7-(3-phenylpropyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3982882.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3982886.png)
![3-(2-methyl-1H-indol-1-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B3982892.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-thienyl)acetamide](/img/structure/B3982903.png)
![2-[(2-hydroxyethyl)amino]-3-[(4-methylphenyl)amino]naphthoquinone](/img/structure/B3982911.png)
![5-{4-[4-methyl-7-(methylthio)quinolin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one](/img/structure/B3982919.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3982932.png)